molecular formula C11H12N2O2 B067940 4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine CAS No. 166964-11-0

4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine

Cat. No. B067940
M. Wt: 204.22 g/mol
InChI Key: UKVNWFLUOHWKPC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of various oxazole derivatives has been achieved via Schiff bases reduction route . Another study reported the synthesis of 2-[2-(2,6-dichloro-phenylamino)-phenyl methyl]-3-{4-[(substituted phenyl) amino]-1,3-oxazol-2-yl-}quinazolin-4(3H)ones .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques. For example, the molecular structures of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol were reported, which were synthesized via Schiff bases reduction route . The compounds consist of asymmetric units of C16H20N2O and C14H15NO2 in orthorhombic and monoclinic crystal systems, respectively .


Chemical Reactions Analysis

The reactions of (4-methoxyphenyl)amine and its trimethylsilyl derivative with organosilicon isocyanates and phenylisocyanate have been studied . (4-Methoxyphenyl)formamide was first synthesized by the reaction of (4-methoxyphenyl)amine with ethyl formate .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the optimized geometrical parameters, energies for the highest occupied molecular orbital and the lowest unoccupied molecular orbitals, chemical reactivity descriptors, nonlinear optical properties, Mulliken population analysis, molecular electrostatic potential map, thermodynamic properties and UV–Vis spectral analysis of isomers of the N-(4-methoxyphenyl) piperazine molecule were predicted using the density functional theory (DFT) and TD-DFT/B3LYP/6-311++G (d,p) methods .

Safety And Hazards

The safety data sheet for a related compound, 4-Methoxyphenylacetic acid, indicates that it is corrosive and may cause severe irritation to skin and eyes. It may be toxic if swallowed .

Future Directions

The future directions for the study of “4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine” and its derivatives could involve further exploration of their synthesis, characterization, and potential applications. For instance, the reported compounds are important starting materials for the synthesis of many compounds such as azo dyes and dithiocarbamate .

properties

IUPAC Name

4-(4-methoxyphenyl)-3-methyl-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-7-10(11(12)15-13-7)8-3-5-9(14-2)6-4-8/h3-6H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKVNWFLUOHWKPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1C2=CC=C(C=C2)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methoxyphenyl)-3-methylisoxazol-5-amine

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